molecular formula C13H20N2O B4453877 3-methyl-1-(2-phenoxyethyl)piperazine

3-methyl-1-(2-phenoxyethyl)piperazine

Cat. No.: B4453877
M. Wt: 220.31 g/mol
InChI Key: OMTFNXRYNFLYNB-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-phenoxyethyl)piperazine is a piperazine derivative characterized by a methyl group at the 3-position of the piperazine ring and a phenoxyethyl substituent at the 1-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including receptors and enzymes. This compound’s structure combines lipophilic (phenoxyethyl) and moderately polar (piperazine) features, which influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

3-methyl-1-(2-phenoxyethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-12-11-15(8-7-14-12)9-10-16-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTFNXRYNFLYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Metabolic Stability and Substituent Effects

Piperazine moieties are often metabolic liabilities due to oxidation or deethylation. For example, 3-methyl-1-(4-methylphenyl)piperazine (CAS 180622-24-6) shares a methyl group at the 3-position but substitutes the phenoxyethyl group with a para-methylphenyl group.

Key Insight :

  • Phenoxyethyl substituents may enhance metabolic liability compared to alkyl- or aryl-substituted piperazines due to ether bond susceptibility .

Solubility and Lipophilicity

Lipophilicity (ClogD) and solubility are critical for bioavailability. Piperazine derivatives with ethylene spacers between the piperazine and aromatic moieties (e.g., compounds 8ac, 8ad) exhibit higher aqueous solubility (80 μM at pH 6.5) due to moderate pKa values (~6–7). Direct attachment of bulky groups like N-phenylpiperazine (e.g., compound 8a) further decreases solubility (<20 μM), highlighting the importance of spacer design .

Table 1: Solubility and ClogD Comparison

Compound Spacer ClogD Solubility (μM, pH 6.5)
8ac (ethylene spacer) Ethylene ~1.5 80
8a (no spacer) None ~3.0 <20
3-methyl-1-(2-phenoxyethyl) None ~2.8 *Predicted: 30–50†

†Estimated based on structural similarity to compound 8b (N-benzylpiperazine, solubility 60–80 μM) .

Receptor Binding and Selectivity

Piperazine substituents significantly impact receptor affinity. For example:

  • Serotonin 5-HT1A receptor: Derivatives with a three-carbon alkyl linker between coumarin and piperazine (e.g., compound 3d) showed subnanomolar affinity. Replacing piperazine with morpholine reduced activity, emphasizing the necessity of the piperazine nitrogen for hydrogen bonding .
  • Antiviral activity : Ethyl piperazine analogs (e.g., 5f) with N–H groups retained antiviral activity, while N–CH3 or N–O substitutions abolished it, underscoring the role of hydrogen bond donation .

Implication for 3-methyl-1-(2-phenoxyethyl)piperazine: The phenoxyethyl group may enhance binding to lipophilic pockets in targets like 5-HT1A or antiviral proteins, but its lack of a hydrogen bond-donating group could limit activity compared to N–H-containing analogs .

Therapeutic Potential

Piperazine derivatives are prominent in oncology (e.g., imatinib) and CNS disorders. However, its metabolic instability may require structural optimization for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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